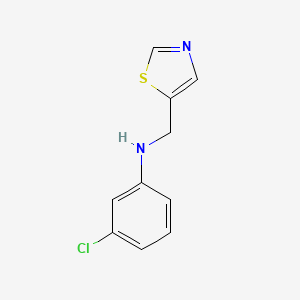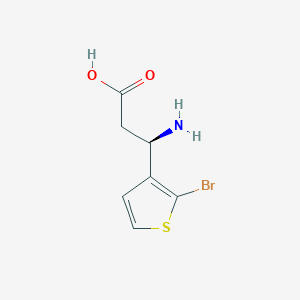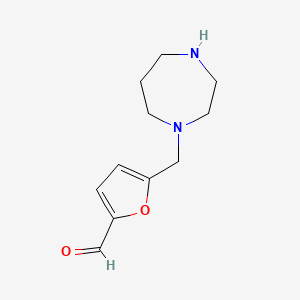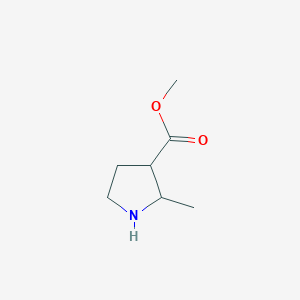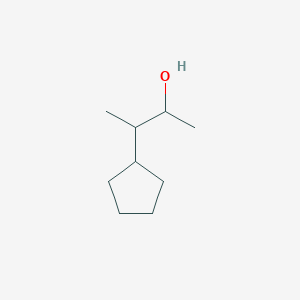
3-Cyclopentylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentylbutan-2-ol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a cyclopentyl group attached to the second carbon of a butane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where cyclopentylmagnesium bromide reacts with butan-2-one. The reaction is typically carried out in anhydrous ether at low temperatures to ensure high yield and purity.
Another method involves the reduction of 3-Cyclopentylbutan-2-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-Cyclopentylbutan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
化学反応の分析
Types of Reactions
3-Cyclopentylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Cyclopentylbutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 3-Cyclopentylbutan-2-one to this compound can be achieved using NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: 3-Cyclopentylbutan-2-one.
Reduction: this compound.
Substitution: 3-Cyclopentylbutyl chloride or bromide.
科学的研究の応用
3-Cyclopentylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 3-Cyclopentylbutan-2-ol depends on its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different pathways.
類似化合物との比較
Similar Compounds
3-Cyclopentylbutan-2-one: The oxidized form of 3-Cyclopentylbutan-2-ol.
Cyclopentylmethanol: A similar compound with a cyclopentyl group attached to a methanol molecule.
Cyclopentanol: A simpler alcohol with a cyclopentyl group.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclopentyl group with a butane chain. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
3-cyclopentylbutan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3 |
InChIキー |
KSKLXIKBXIDTOO-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCC1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


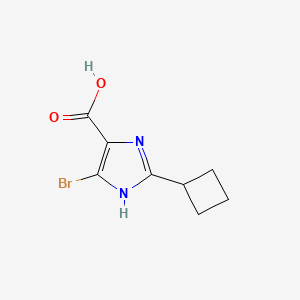
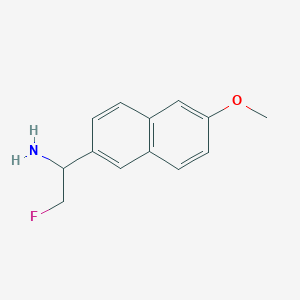
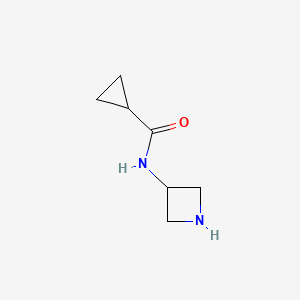
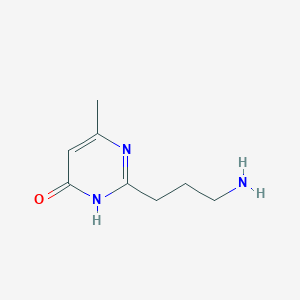
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
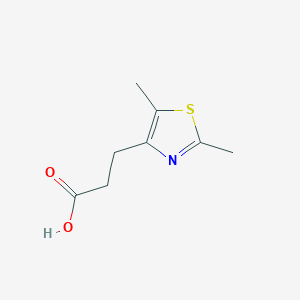
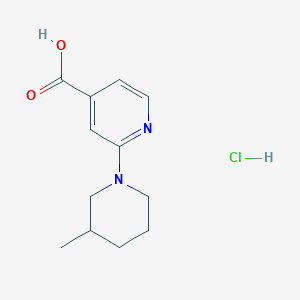

![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
